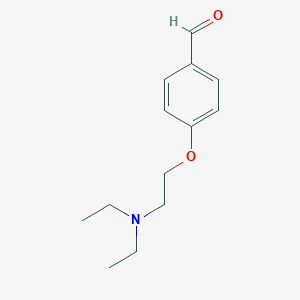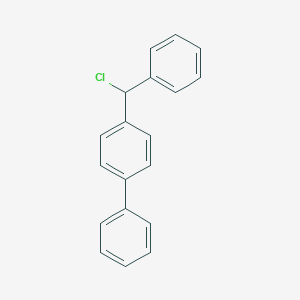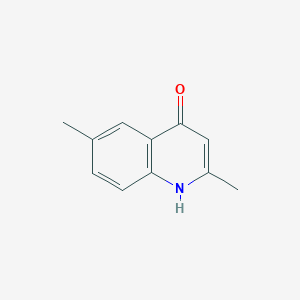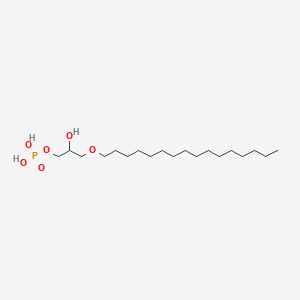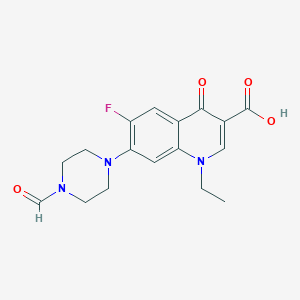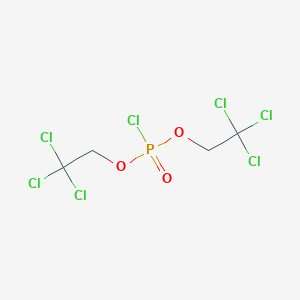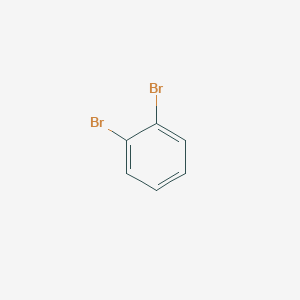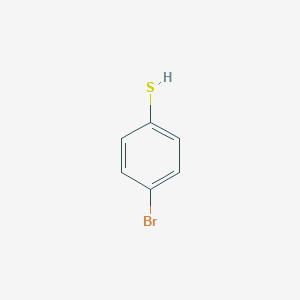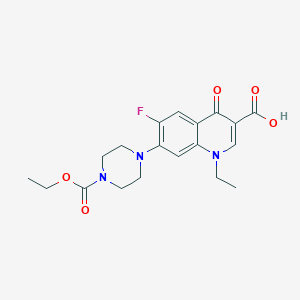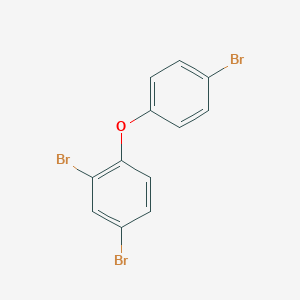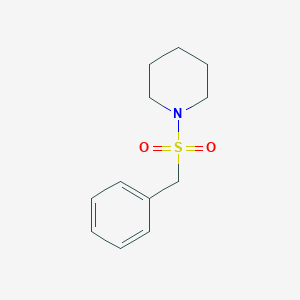
1-Phenylmethanesulfonyl-piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylmethanesulfonyl-piperidine (PMSP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. PMSP is a piperidine derivative that has a sulfonyl group attached to the phenyl ring. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
1-Phenylmethanesulfonyl-piperidine is believed to exert its effects by inhibiting the activity of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins and other inflammatory mediators. By inhibiting COX activity, 1-Phenylmethanesulfonyl-piperidine reduces inflammation and pain. Additionally, 1-Phenylmethanesulfonyl-piperidine has been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which may contribute to its anxiolytic effects.
Effets Biochimiques Et Physiologiques
1-Phenylmethanesulfonyl-piperidine has been shown to have analgesic and anti-inflammatory effects in animal models, as well as anxiolytic effects. These effects are believed to be mediated by the compound's ability to inhibit COX activity and modulate neurotransmitter activity. Additionally, 1-Phenylmethanesulfonyl-piperidine has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-Phenylmethanesulfonyl-piperidine is its ability to selectively inhibit COX activity, which may reduce the risk of side effects associated with non-selective COX inhibitors such as aspirin and ibuprofen. However, 1-Phenylmethanesulfonyl-piperidine has also been shown to have some toxicity in animal models, and its potential side effects and toxicity in humans are not well understood. Additionally, the synthesis of 1-Phenylmethanesulfonyl-piperidine can be challenging, and the yield and purity of the compound may vary depending on the specific synthesis method used.
Orientations Futures
There are several potential future directions for research on 1-Phenylmethanesulfonyl-piperidine. One area of interest is the development of new pain medications based on the compound's analgesic and anti-inflammatory effects. Additionally, further research is needed to determine the potential side effects and toxicity of 1-Phenylmethanesulfonyl-piperidine in humans, as well as its potential applications in the treatment of anxiety disorders and other conditions. Finally, the development of new synthesis methods for 1-Phenylmethanesulfonyl-piperidine may improve its yield and purity, making it more accessible for research and potential therapeutic applications.
Méthodes De Synthèse
There are several methods for synthesizing 1-Phenylmethanesulfonyl-piperidine, including the reaction of piperidine with benzyl chloride followed by treatment with sodium methanesulfonate, and the reaction of piperidine with benzaldehyde followed by treatment with methane sulfonic acid. The yield and purity of 1-Phenylmethanesulfonyl-piperidine depend on the specific synthesis method used.
Applications De Recherche Scientifique
1-Phenylmethanesulfonyl-piperidine has been extensively studied for its potential applications in medicinal chemistry and neuroscience. It has been shown to have analgesic and anti-inflammatory effects in animal models, making it a potential candidate for the development of new pain medications. Additionally, 1-Phenylmethanesulfonyl-piperidine has been shown to have anxiolytic effects in animal models, suggesting its potential use in the treatment of anxiety disorders.
Propriétés
Numéro CAS |
16358-39-7 |
|---|---|
Nom du produit |
1-Phenylmethanesulfonyl-piperidine |
Formule moléculaire |
C12H17NO2S |
Poids moléculaire |
239.34 g/mol |
Nom IUPAC |
1-benzylsulfonylpiperidine |
InChI |
InChI=1S/C12H17NO2S/c14-16(15,13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
Clé InChI |
TWUWEJUIZCFOJL-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2 |
SMILES canonique |
C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2 |
Autres numéros CAS |
16358-39-7 |
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



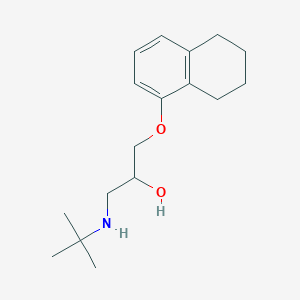
![2-Amino-2-[2-[4-octyl-2-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol](/img/structure/B107940.png)
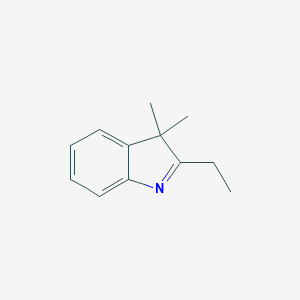
![3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol](/img/structure/B107944.png)
